![molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3](/img/structure/B12902099.png)
Dibenzo[a,h]phenazine-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,h]phenazine-1,8-diol (CAS#: 26846-41-3) is a polycyclic aromatic compound with the following chemical formula:
C20H12N2O2
. It consists of two benzene rings fused together, along with a central phenazine ring containing two hydroxyl groups at positions 1 and 8 .Métodos De Preparación
Synthetic Routes:
- Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
- One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
- Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
- Detailed reaction mechanisms and conditions are available in the literature.
Industrial Production:
- While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
- Industrial production typically involves optimizing reaction conditions, yield, and purity.
Análisis De Reacciones Químicas
Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinone moiety yields the diol form.
Substitution: Substituents can be introduced at various positions on the benzene rings.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Quinones, diols, and substituted derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[a,h]phenazine-1,8-diol finds applications in:
Chemistry: As a building block for designing novel organic materials.
Biology: Investigating its interactions with biomolecules and potential biological activities.
Medicine: Studying its pharmacological properties and potential therapeutic applications.
Industry: Developing functional materials (e.g., dyes, semiconductors).
Mecanismo De Acción
- The exact mechanism of action remains an active area of research.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Dibenzo[a,h]phenazine-1,8-diol’s uniqueness lies in its fused aromatic ring system.
- Similar compounds include phenazines, phenanthrenes, and other polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
26846-41-3 |
|---|---|
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H |
Clave InChI |
RPRGEWDOVJZDPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


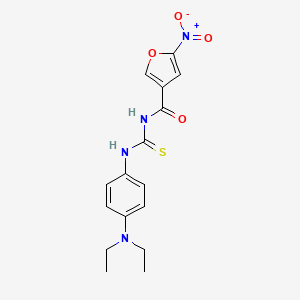
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
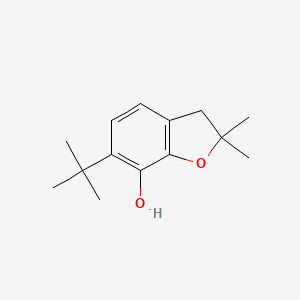
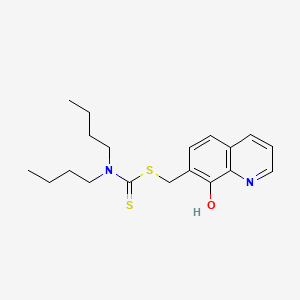

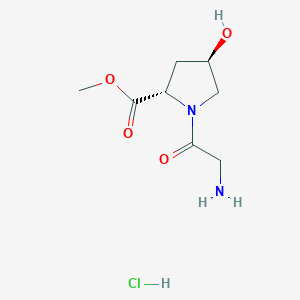
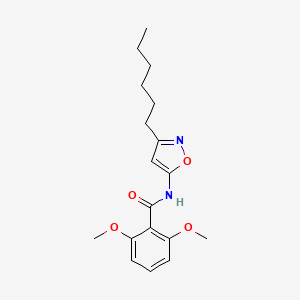
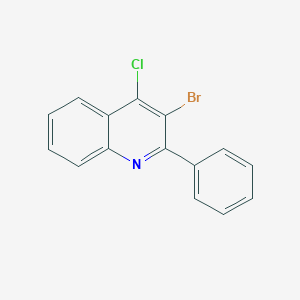
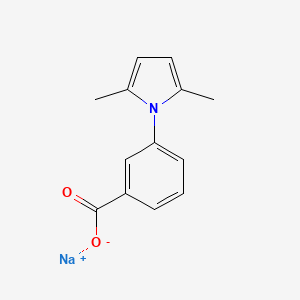
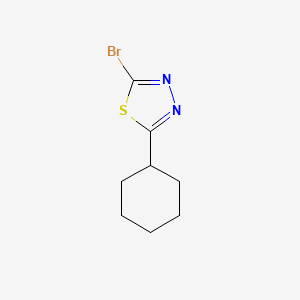
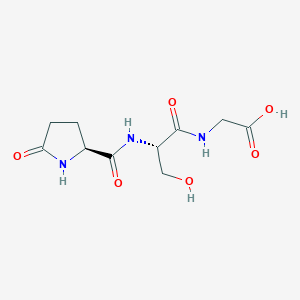
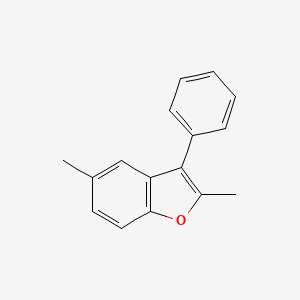
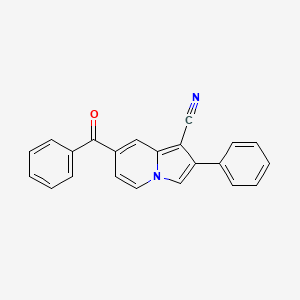
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
